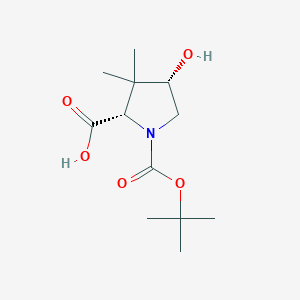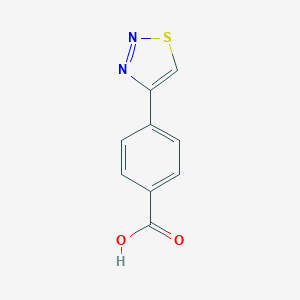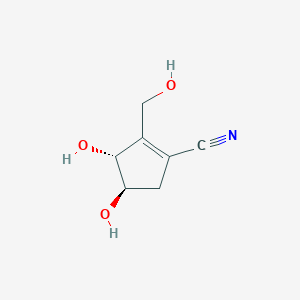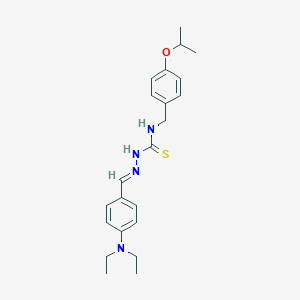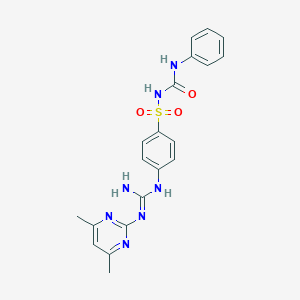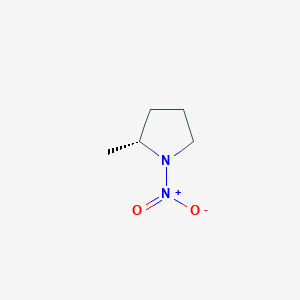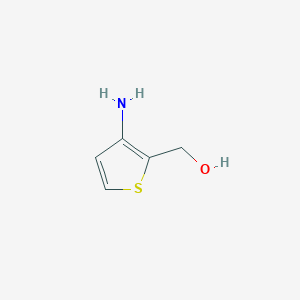
4-Methoxypiperidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypiperidin-1-amine is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth carbon of the piperidine ring and an amine group (-NH2) at the first position. It is a colorless liquid with significant applications in various fields of chemistry and industry .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context.
Cellular Effects
Piperidine derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that cis-fluoro substitution on 4-hydroxy- and 4-methoxypiperidinyl groups can provide a substantial potency gain through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom .
Dosage Effects in Animal Models
It has been shown that chronic administration of a low dose of reserpine, a related compound, can lead to a pharmacological model of depression .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Transport and Distribution
It is known that many drugs are transported and distributed within the body via specific transporters or binding proteins .
Subcellular Localization
The localization of a compound within a cell can have significant effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidin-1-amine typically involves the nucleophilic substitution of a suitable piperidine derivative. One common method is the reaction of 4-methoxypiperidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenation of 4-methoxypyridine in the presence of a suitable catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypiperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: N-oxides
Reduction: Various amine derivatives
Substitution: Halogenated piperidine derivatives
Scientific Research Applications
4-Methoxypiperidin-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxypiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, it can inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism. This inhibition can result in increased levels of neurotransmitters, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the methoxy group.
4-Methoxypyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
N-Methylpiperidine: Contains a methyl group instead of a methoxy group at the nitrogen atom.
Uniqueness: 4-Methoxypiperidin-1-amine is unique due to the presence of both a methoxy group and an amine group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity and binding affinity to biological targets, making it a valuable compound in drug design and synthesis .
Properties
IUPAC Name |
4-methoxypiperidin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTVDDHKWCAWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598516 |
Source


|
| Record name | 4-Methoxypiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168272-98-8 |
Source


|
| Record name | 4-Methoxypiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




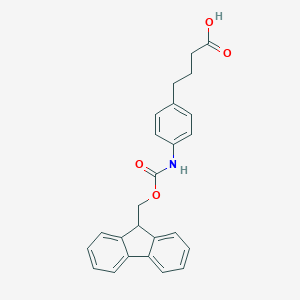
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
